Cas no 923140-48-1 (N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide)

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide structure
923140-48-1 structure
Product Name:N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide
CAS No:923140-48-1
MF:C18H19N3O3S3
MW:421.556760072708
CID:6098922
PubChem ID:18569349
Update Time:2025-07-18

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide
    • Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)-
    • N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(ethylthio)benzamide
    • AKOS002014190
    • N-[6-[(Dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide
    • DTXSID401152759
    • 923140-48-1
    • N-[6-(DIMETHYLSULFAMOYL)-1,3-BENZOTHIAZOL-2-YL]-4-(ETHYLSULFANYL)BENZAMIDE
    • F2231-0091
    • Inchi: 1S/C18H19N3O3S3/c1-4-25-13-7-5-12(6-8-13)17(22)20-18-19-15-10-9-14(11-16(15)26-18)27(23,24)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22)
    • InChI Key: NWJARKXSPWMHRT-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(S(N(C)C)(=O)=O)C=C2S1)(=O)C1=CC=C(SCC)C=C1

Computed Properties

  • Exact Mass: 421.05885500g/mol
  • Monoisotopic Mass: 421.05885500g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 615
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 141Ų

Experimental Properties

  • Density: 1.44±0.1 g/cm3(Predicted)
  • pka: 8.21±0.70(Predicted)

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Additional information on N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide (CAS No. 923140-48-1): A Comprehensive Overview

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide (CAS No. 923140-48-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The structure of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide is characterized by a benzothiazole core linked to a sulfonamide and an ethylthio group. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The benzothiazole moiety is a common scaffold in drug discovery due to its ability to interact with various biological targets, such as enzymes and receptors. The sulfonamide group is known for its ability to form hydrogen bonds and enhance the solubility of the compound, while the ethylthio group can contribute to the lipophilicity and membrane permeability.

Recent studies have highlighted the potential of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for conditions like rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is its antimicrobial activity. A study in the *Antimicrobial Agents and Chemotherapy* journal demonstrated that N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide has broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound was found to be effective against multidrug-resistant strains, making it a valuable addition to the arsenal of antibiotics.

In the realm of cancer research, this compound has shown promising results as well. Preclinical studies have indicated that N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.

The pharmacokinetic properties of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide have also been extensively studied. Research indicates that it has favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration. Additionally, it exhibits low toxicity in animal models, which is a crucial factor for its potential use in clinical settings.

Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and optimize its use in clinical applications. Ongoing clinical trials are evaluating its safety and efficacy in human subjects, with initial results showing promise. The compound's unique structure and multifaceted biological activities make it an exciting area of focus for pharmaceutical researchers.

In conclusion, N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-4-(ethylsulfanyl)benzamide (CAS No. 923140-48-1) represents a significant advancement in medicinal chemistry. Its diverse biological activities and favorable pharmacokinetic properties position it as a potential therapeutic agent for various diseases. Continued research and development will likely uncover additional applications and refine its use in clinical settings.

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